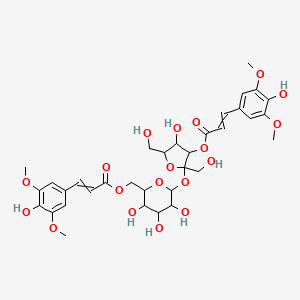

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside

CAS No.:

Cat. No.: VC13611003

Molecular Formula: C34H42O19

Molecular Weight: 754.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H42O19 |

|---|---|

| Molecular Weight | 754.7 g/mol |

| IUPAC Name | [3,4,5-trihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3 |

| Standard InChI Key | FHIJMQWMMZEFBL-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O |

| Canonical SMILES | COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside is a disinapoylated sucrose derivative. Its IUPAC name, [3,4,5-trihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate, reflects its intricate esterification pattern . The compound’s structure includes:

-

A sucrose core (glucopyranosyl-fructofuranose).

-

Two sinapoyl groups (derived from sinapic acid) attached at the 3- and 6-positions of the fructofuranose and glucopyranose units, respectively .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₄H₄₂O₁₉ | |

| Molecular Weight | 754.7 g/mol | |

| CAS Number | Not publicly disclosed | |

| XLogP3-AA (Lipophilicity) | -0.5 | |

| Hydrogen Bond Donors | 8 | |

| Hydrogen Bond Acceptors | 19 |

The compound’s high polar surface area (279 Ų) and multiple hydroxyl groups contribute to its solubility in polar solvents and interaction with biological targets .

Natural Occurrence and Biosynthesis

Plant Sources

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside is predominantly found in plants used in traditional medicine:

-

Lindera spp.: L. fruticosa and L. neesiana roots are rich sources, where the compound contributes to antioxidant and anti-inflammatory effects .

-

Polygala sibirica: This species, used in Chinese medicine for cognitive enhancement, contains the compound as a major active ingredient .

Biosynthetic Pathway

The biosynthesis involves esterification of sucrose with sinapoyl-CoA, catalyzed by serine carboxypeptidase-like acyltransferases (SCPL-ATs). Key steps include:

-

Sinapic Acid Activation: Conversion of sinapic acid to sinapoyl-CoA via 4-coumarate-CoA ligase.

-

Acyl Transfer: SCPL-ATs transfer sinapoyl groups to the 3- and 6-positions of sucrose.

Pharmacological Activities

Neuroprotective Effects

The compound enhances hippocampal neuronal plasticity by upregulating brain-derived neurotrophic factor (BDNF) and synaptic proteins such as synapsin-1. In rodent models of chronic stress, it reverses dendritic atrophy in the CA3 hippocampal region, suggesting utility in treating neurodegenerative diseases.

Antidepressant-like Properties

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside reduces immobility time in the forced swim test (FST) and tail suspension test (TST), comparable to fluoxetine. This effect is mediated via the BDNF-TrkB-mTOR pathway, which promotes synaptogenesis and resilience to stress.

Table 2: Key Pharmacological Findings

| Activity | Model System | Mechanism | Reference |

|---|---|---|---|

| Neuroprotection | Rat hippocampal neurons | ↑ BDNF, ↑ synapsin-1 | |

| Antidepressant | Mice (FST, TST) | BDNF-TrkB-mTOR activation | |

| Anti-inflammatory | Macrophages (in vitro) | ↓ NF-κB, ↓ TNF-α, ↓ IL-6 |

Anti-inflammatory Mechanisms

The compound suppresses NF-κB signaling and reduces pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This dual neuroprotective and anti-inflammatory profile makes it a candidate for treating neuroinflammatory disorders.

Extraction and Analytical Methods

Isolation Techniques

-

Solvent Extraction: Plant material is extracted with methanol or ethanol, followed by partitioning with ethyl acetate.

-

Chromatography: Purification employs silica gel chromatography and preparative HPLC, with detection at 330 nm (characteristic of sinapoyl chromophores) .

Structural Elucidation

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm the positions of sinapoyl groups on the sucrose backbone .

-

Mass Spectrometry: High-resolution ESI-MS provides the molecular formula and fragmentation pattern .

Research Gaps and Future Directions

While preclinical data are promising, critical questions remain:

-

Pharmacokinetics: Absorption, distribution, and metabolism in mammalian systems are uncharacterized.

-

Synthetic Routes: Chemical synthesis remains challenging due to the compound’s stereochemical complexity.

-

Clinical Translation: No human trials have evaluated its efficacy or safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume